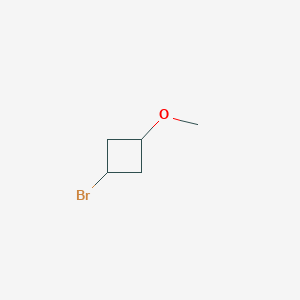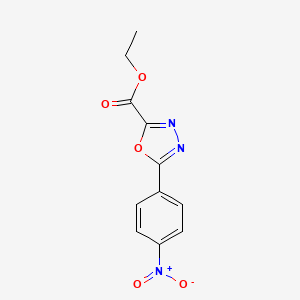
Uroporphyrin III dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin III dihydrochloride typically involves the conversion of linear tetrapyrrole preuroporphyrinogen (a substituted hydroxymethylbilane) by the enzyme uroporphyrinogen-III cosynthase . This conversion includes a reversal of the last pyrrole unit and a condensation reaction that closes the macrocycle .
Industrial Production Methods: Industrial production methods for this compound often involve the use of Escherichia coli expressing thermostable enzymes such as ALA dehydratase, porphobilinogen deaminase, and uroporphyrinogen III synthase . This biotechnological approach allows for efficient production of the compound from 5-aminolevulinic acid .
Analyse Des Réactions Chimiques
Types of Reactions: Uroporphyrin III dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include methyl transferases for methylation and various oxidizing agents for oxidation reactions .
Major Products Formed: The major products formed from these reactions include coproporphyrinogen III and dihydrosirohydrochlorin, which are precursors to heme and siroheme, respectively .
Applications De Recherche Scientifique
Uroporphyrin III dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of uroporphyrin III dihydrochloride involves its conversion into other tetrapyrrole compounds through enzymatic reactions . The molecular targets include enzymes such as uroporphyrinogen-III cosynthase and uroporphyrinogen III decarboxylase, which facilitate its transformation into coproporphyrinogen III and other related compounds .
Comparaison Avec Des Composés Similaires
Uroporphyrin I: A structural isomer of uroporphyrin III, differing in the arrangement of acetic and propionic acid groups.
Coproporphyrinogen III: A direct product of uroporphyrin III decarboxylation, involved in heme biosynthesis.
Dihydrosirohydrochlorin: A methylated derivative of uroporphyrin III, a precursor to siroheme.
Uniqueness: Uroporphyrin III dihydrochloride is unique due to its specific role in the biosynthesis of heme and other essential tetrapyrrole compounds. Its ability to undergo various enzymatic transformations makes it a critical intermediate in these pathways .
Propriétés
IUPAC Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFQWXFTTZDHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Cl2N4O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)







